molecular formula C10H12OS2 B8574437 (2-Phenyl-1,3-dithiolan-4-yl)methanol

(2-Phenyl-1,3-dithiolan-4-yl)methanol

Cat. No. B8574437
M. Wt: 212.3 g/mol
InChI Key: DQMFAILGDDQJIX-UHFFFAOYSA-N
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Patent
US03948944

Procedure details

According to the procedure of Example 1, 35 g. (0.33 mole) of benzaldehyde and 40 g. (0.33 mole) of 2,3-dimercaptopropanol were reacted to yield 63.6 g. of crude product. After recrystallization 42.4 (56%) of the desired product were obtained as shown by nmr spectroscopy.
Quantity
0.33 mol
Type
reactant
Reaction Step One
Quantity
0.33 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[SH:9][CH:10]([CH2:13][SH:14])[CH2:11][OH:12]>>[OH:12][CH2:11][CH:10]1[CH2:13][S:14][CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[S:9]1

Inputs

Step One
Name
Quantity
0.33 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0.33 mol
Type
reactant
Smiles
SC(CO)CS

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 63.6 g
CUSTOM
Type
CUSTOM
Details
After recrystallization 42.4 (56%) of the desired product
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
OCC1SC(SC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.